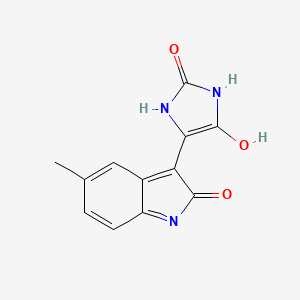
(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both an indole and an imidazolidine ring, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method might include the condensation of an indole derivative with an imidazolidine-2,4-dione precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The indole and imidazolidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s ability to interact with specific enzymes or receptors could make it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, or materials with unique properties.
作用機序
The mechanism of action of (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)imidazolidine-2,4-dione include other indole derivatives and imidazolidine-containing molecules. Examples might include:
- 5-methyl-2-oxo-1,2-dihydro-3H-indole
- Imidazolidine-2,4-dione derivatives
Uniqueness
What sets this compound apart is its unique combination of the indole and imidazolidine rings. This dual-ring structure can impart unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
3-(5-hydroxy-2-oxo-1,3-dihydroimidazol-4-yl)-5-methylindol-2-one |
InChI |
InChI=1S/C12H9N3O3/c1-5-2-3-7-6(4-5)8(10(16)13-7)9-11(17)15-12(18)14-9/h2-4,17H,1H3,(H2,14,15,18) |
InChIキー |
CQGRBRGZAVSFFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


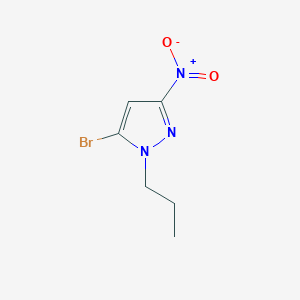
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B15111943.png)
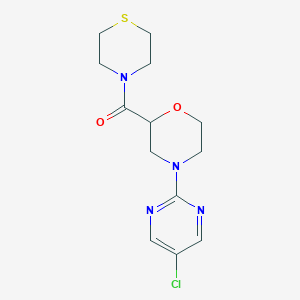
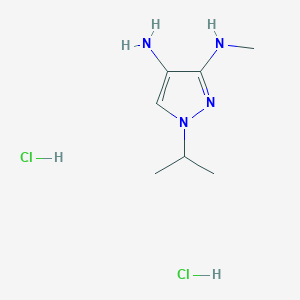
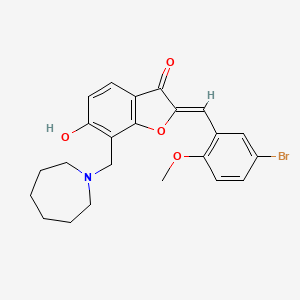
![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)
![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)
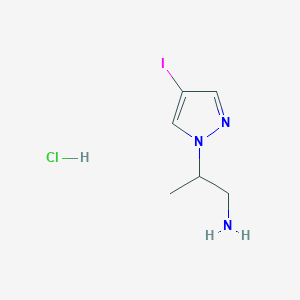
![4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111983.png)
![N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15111998.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15112011.png)
![Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112021.png)
